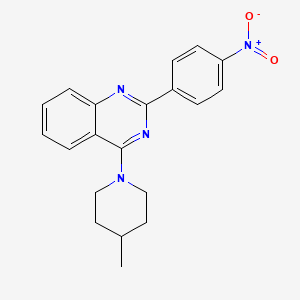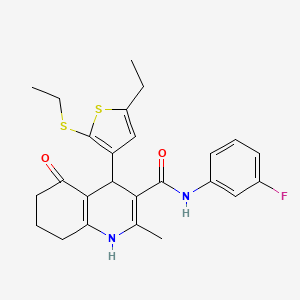![molecular formula C27H20FNO4 B11634108 5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11634108.png)
5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({1-[(4-Fluorophenyl)methyl]-1H-indol-3-yl}methylidene)-2-methyl-2-phenyl-1,3-dioxane-4,6-dione is a complex organic compound that features a unique combination of indole, fluorophenyl, and dioxane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({1-[(4-Fluorophenyl)methyl]-1H-indol-3-yl}methylidene)-2-methyl-2-phenyl-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts alkylation reaction, using 4-fluorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Dioxane Ring: The dioxane ring is formed through a cyclization reaction involving a diketone and an appropriate diol under acidic conditions.
Final Coupling: The final step involves coupling the indole derivative with the dioxane derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives from the carbonyl groups.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
5-({1-[(4-Fluorophenyl)methyl]-1H-indol-3-yl}methylidene)-2-methyl-2-phenyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies investigating the biological activity of indole derivatives, including their interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to interact with serotonin receptors, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The dioxane ring may contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Fluorophenyl)methyl]-1H-indole-3-carboxylic acid
- 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
The uniqueness of 5-({1-[(4-Fluorophenyl)methyl]-1H-indol-3-yl}methylidene)-2-methyl-2-phenyl-1,3-dioxane-4,6-dione lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity and stability, while the indole moiety provides a versatile scaffold for various biological activities.
Properties
Molecular Formula |
C27H20FNO4 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
5-[[1-[(4-fluorophenyl)methyl]indol-3-yl]methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C27H20FNO4/c1-27(20-7-3-2-4-8-20)32-25(30)23(26(31)33-27)15-19-17-29(24-10-6-5-9-22(19)24)16-18-11-13-21(28)14-12-18/h2-15,17H,16H2,1H3 |
InChI Key |
BRITXZXPCLKLCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C(=O)O1)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Diisopropyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11634029.png)
}-N-naphthylcarb oxamide](/img/structure/B11634032.png)
![[2-(4-Acetoxyphenyl)-1,3-dioxo-1,2,3,3A,7,7A-hexahydro-4H-4,7-epoxyisoindol-4-YL]methylene diacetate](/img/structure/B11634034.png)
![6-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11634039.png)



![3,5-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11634053.png)
![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634054.png)
![1-(2-Methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B11634066.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634071.png)
![3-amino-4-(4-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-6-methyl-N~5~-phenylthieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B11634095.png)

![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11634114.png)
